molecular formula C8H9NO3 B2980930 ethyl 2-formyl-1H-pyrrole-3-carboxylate CAS No. 19076-57-4

ethyl 2-formyl-1H-pyrrole-3-carboxylate

Cat. No. B2980930
CAS RN: 19076-57-4
M. Wt: 167.164
InChI Key: OGHZJUOOYWTZSV-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-1H-pyrrole-3-carboxylate is a chemical compound with the CAS Number: 19076-57-4 . It has a molecular weight of 167.16 . This compound is used in the preparation of heterocyclic bioactive agents and other pharmaceutical compounds .


Molecular Structure Analysis

The InChI code for ethyl 2-formyl-1H-pyrrole-3-carboxylate is 1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-7(6)5-10/h3-5,9H,2H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-formyl-1H-pyrrole-3-carboxylate is a colorless or white to yellow-brown solid or liquid . and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-formyl-1H-pyrrole-3-carboxylate and its derivatives have been extensively studied for their synthesis and molecular structure. For instance, Singh et al. (2013) synthesized Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which is a derivative of ethyl 2-formyl-1H-pyrrole-3-carboxylate. This compound was characterized using various spectroscopic methods and quantum chemical calculations, revealing its potential as a strong electrophile due to its global electrophilicity index (Singh et al., 2013). Similarly, Singh et al. (2013) reported on Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, emphasizing its dimer formation and resonance-assisted hydrogen bonding (Singh et al., 2013).

Nuclear Magnetic Resonance Studies

Ethyl 2-formyl-1H-pyrrole-3-carboxylate has also been a subject of nuclear magnetic resonance (NMR) studies. Farnier and Drakenberg (1975) investigated the n.m.r. spectra of ethyl 5-formylpyrrole-2-carboxylate, providing insights into the molecular structure and conformational behavior of such compounds (Farnier & Drakenberg, 1975).

Applications in Synthesis of Other Compounds

The application of ethyl 2-formyl-1H-pyrrole-3-carboxylate extends to the synthesis of various other compounds. For instance, Law et al. (1984) described a new general synthesis of 1H-pyrrole-2-carboxylic acid derivatives using reactions involving 2H-azirines and enamines (Law et al., 1984). Moreover, Khajuria et al. (2013) demonstrated the synthesis of Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, showcasing the versatility of these compounds in organic synthesis (Khajuria et al., 2013).

Supramolecular Structures and Crystal Engineering

Yin and Li (2006) explored the self-assembly of pyrrole-2-carboxylates, including derivatives of ethyl 2-formyl-1H-pyrrole-3-carboxylate, to create supramolecular structures useful in crystal engineering (Yin & Li, 2006).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Future Directions

The future directions for research and application of ethyl 2-formyl-1H-pyrrole-3-carboxylate are not specified in the search results. Given its use in the preparation of heterocyclic bioactive agents and other pharmaceutical compounds , it may continue to be a valuable compound in medicinal chemistry and drug development.

properties

IUPAC Name

ethyl 2-formyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-7(6)5-10/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHZJUOOYWTZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-formyl-1H-pyrrole-3-carboxylate

CAS RN

19076-57-4
Record name ethyl 2-formyl-1H-pyrrole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
IM Bell, SM Stirdivant, J Ahern, JC Culberson… - Biochemistry, 2005 - ACS Publications
The type 1 insulin-like growth factor receptor (IGF-1R) is often overexpressed on tumor cells and is believed to play an important role in anchorage-independent proliferation. …
Number of citations: 38 pubs.acs.org
X Zhang, X Zhu, X Bi, J Huang, L Zhou - International Journal of …, 2022 - mdpi.com
The insulin receptor (IR) is a transmembrane protein that is activated by ligands in insulin signaling pathways. The IR has been considered as a novel therapeutic target for clinical …
Number of citations: 11 www.mdpi.com

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